![molecular formula C16H22N2O3S B2969087 Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone CAS No. 433260-64-1](/img/structure/B2969087.png)
Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone
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Overview
Description
Scientific Research Applications
Enamine Chemistry
Studies on the reaction of enamino ketones, derived from acetylacetone and secondary amines including piperidine and pyrrolidine, with aryl isocyanates have been conducted. These reactions produce 1:2 adducts, leading to 3,5-diarylcarbamoyl derivatives in the presence of phenyl, p-chlorophenyl, and p-tolyl isocyanate. Such research highlights the application of piperidyl and pyrrolidinyl groups in the synthesis of complex organic compounds and their potential for generating novel chemical entities with specific functions (Tsuge & Inaba, 1973).
Metal-Catalyzed Synthesis
The regioselective synthesis of piperidinones through metal-catalyzed ring expansion-carbonylation reactions demonstrates the utility of these compounds in organometallic chemistry. Cobalt and ruthenium carbonyl catalysis facilitates the novel rearrangement of heterocyclic nitrogen ketones to lactams, showcasing the significance of piperidyl ketones as intermediates in synthesizing complex cyclic compounds with high yields (Wang & Alper, 1992).
Anion Binding Properties
Research involving the synthesis of calix[4]pyrroles from p-hydroxyacetophenone and pyrrole, leading to derivatives with deep cavities and fixed walls, indicates the relevance of pyrrolidinyl and phenyl groups in creating molecules with specific anion binding properties. These molecules show a varied affinity for small anions, indicating the potential for developing selective sensors or extraction agents (Anzenbacher et al., 1999).
Catalytic Asymmetric Synthesis
The asymmetric 1,4-addition of organoboronic acids catalyzed by rhodium complexes using phenylboronic acid and alpha,beta-unsaturated ketones illustrates the application of piperidyl phenyl ketones in catalytic asymmetric synthesis. This process highlights the use of piperidyl ketones in developing chiral catalysts for stereoselective chemical reactions (Hayashi et al., 2002).
Mechanism of Action
properties
IUPAC Name |
piperidin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-2-1-3-11-17)14-6-8-15(9-7-14)22(20,21)18-12-4-5-13-18/h6-9H,1-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBIAYAVMQDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone |
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